N-[3-(Benzyloxy)phenyl]-2-bromoacetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-(3-phenylmethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c16-10-15(18)17-13-7-4-8-14(9-13)19-11-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPHPYDKLFUNPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualizing Covalent Modifiers in Biomedical Research
Covalent modifiers are a class of molecules that form a permanent chemical bond with their biological target, typically a protein. acs.org This irreversible or sometimes slowly reversible interaction can lead to prolonged modulation of the target's function, a characteristic that distinguishes them from traditional non-covalent inhibitors. acs.org The renewed interest in covalent modifiers is driven by their potential to achieve enhanced potency, selectivity, and a longer duration of action. acs.org
Historically, the development of covalent drugs was often serendipitous. However, a modern and more rational approach to the design of targeted covalent inhibitors (TCIs) has emerged. This strategy involves a ligand that first binds non-covalently to the target protein, followed by the formation of a covalent bond between a reactive functional group on the ligand (the "warhead") and a nucleophilic amino acid residue on the protein. researchgate.net
Key Advantages of Covalent Modifiers:
| Feature | Description | Reference |
| Prolonged Duration of Action | The stable covalent bond can lead to a biological effect that outlasts the presence of the unbound molecule in circulation. | acs.org |
| Improved Potency | The formation of a covalent bond can significantly increase the overall binding affinity, allowing for efficacy at lower concentrations. | acs.org |
| Enhanced Selectivity | By targeting less conserved, but more reactive, nucleophilic residues, it is possible to achieve high selectivity for a specific protein target, even among closely related family members. | acs.org |
| Overcoming Drug Resistance | Covalent inhibitors can be effective against targets that have developed resistance to non-covalent drugs through mutations that weaken binding affinity. | nih.gov |
Structural Framework of Benzyloxy Phenyl Acetamides in Bioactive Scaffolds
The benzyloxy group, consisting of a benzyl (B1604629) group linked through an oxygen atom, can influence the molecule's properties in several ways. It can participate in hydrophobic and van der Waals interactions within a protein's binding pocket. Furthermore, the presence of the aromatic rings and the ether linkage provides a degree of conformational flexibility, which can be crucial for optimal binding to a biological target. The substitution pattern on the phenyl ring—in this case, the benzyloxy group at the meta-position (position 3)—is a critical determinant of the molecule's three-dimensional shape and its potential interactions with a target protein.
The Bromoacetamide Functionality As a Reactive Electrophile
A key feature of N-[3-(Benzyloxy)phenyl]-2-bromoacetamide is the bromoacetamide group. This functional group serves as an electrophilic "warhead," capable of reacting with nucleophilic amino acid residues on proteins to form a covalent bond. nih.govtandfonline.com Haloacetamides, including bromoacetamides and chloroacetamides, are a well-established class of reactive electrophiles used in chemical biology and drug discovery. nih.gov
The reactivity of the bromoacetamide is centered on the carbon atom bonded to the bromine. This carbon is electrophilic due to the electron-withdrawing nature of both the adjacent carbonyl group and the bromine atom. This electrophilicity makes it susceptible to nucleophilic attack by amino acid side chains.
Common Nucleophilic Amino Acid Residues Targeted by Bromoacetamides:
| Amino Acid | Nucleophilic Group |
| Cysteine | Thiol (-SH) |
| Lysine (B10760008) | Amine (-NH2) |
| Histidine | Imidazole (B134444) ring |
| Serine | Hydroxyl (-OH) |
| Threonine | Hydroxyl (-OH) |
| Tyrosine | Phenolic hydroxyl (-OH) |
The reaction typically proceeds via a nucleophilic substitution mechanism, where the nucleophilic side chain of an amino acid attacks the electrophilic carbon of the bromoacetamide, displacing the bromide ion and forming a stable covalent adduct. The intrinsic reactivity of the bromoacetamide warhead can be tuned by modifying the electronic properties of the rest of the molecule.
Historical Trajectories of Reactive Small Molecules
Established Synthetic Routes for N-Substituted Bromoacetamides
The synthesis of N-substituted 2-bromoacetamides is a well-established transformation in organic chemistry, typically achieved through the acylation of a primary or secondary amine with a 2-bromoacetyl halide. The most common reagents for this purpose are 2-bromoacetyl chloride and 2-bromoacetyl bromide, which are readily available and highly reactive.
The general reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acyl halide. This is followed by the elimination of a hydrogen halide, usually facilitated by a base to neutralize the acid formed and drive the reaction to completion. Common bases employed in this reaction include tertiary amines such as triethylamine (B128534) or pyridine, or inorganic bases like potassium carbonate. The choice of solvent is typically an aprotic solvent such as dichloromethane (B109758) (DCM), chloroform, or tetrahydrofuran (B95107) (THF) to avoid unwanted side reactions with the acyl halide.
The reaction conditions are generally mild, often proceeding at room temperature or with gentle cooling to control the exothermicity of the reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the N-substituted 2-bromoacetamide (B1266107) product is typically isolated through aqueous workup to remove the base and its salt, followed by extraction and purification by crystallization or column chromatography.
A variety of anilines and other amines have been successfully acylated using this methodology, demonstrating its broad applicability. For instance, various substituted anilines have been reacted with dichloroacetyl chloride in the presence of anhydrous potassium carbonate in dichloromethane to produce 2,2-dichloro-N-(substituted phenyl) acetamides. This highlights the feasibility of acylating anilines with haloacetyl halides under basic conditions.
Targeted Synthesis of Benzyloxy-Substituted Phenyl Acetamide (B32628) Derivatives
The targeted synthesis of N-[3-(benzyloxy)phenyl]-2-bromoacetamide involves a two-step sequence starting from commercially available 3-aminophenol (B1664112). The first step is the protection of the phenolic hydroxyl group as a benzyl (B1604629) ether. This is typically achieved via a Williamson ether synthesis, where 3-aminophenol is treated with benzyl chloride or benzyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF).
The resulting intermediate, 3-(benzyloxy)aniline, is then subjected to N-acylation with 2-bromoacetyl bromide or 2-bromoacetyl chloride. The reaction is carried out under the standard conditions described in the previous section, employing a base to scavenge the generated hydrobromic or hydrochloric acid. A typical procedure would involve dissolving 3-(benzyloxy)aniline in a suitable solvent like dichloromethane, followed by the dropwise addition of 2-bromoacetyl bromide in the presence of a base like triethylamine at a controlled temperature, often 0 °C to room temperature.
The reaction progress is monitored, and upon completion, the reaction mixture is washed with water and brine to remove the triethylammonium (B8662869) salt and any unreacted starting materials. The organic layer is then dried over an anhydrous salt such as sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Purification is then performed, typically by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica (B1680970) gel.
Exploration of Precursor Reactivity and Selectivity in Synthesis
The key precursors for the synthesis of this compound are 3-(benzyloxy)aniline and a 2-bromoacetyl halide. The reactivity of 3-(benzyloxy)aniline in the N-acylation reaction is governed by the nucleophilicity of the amino group. The benzyloxy group at the meta position has a minor electronic effect on the amino group's reactivity compared to substituents at the ortho or para positions. The lone pair of electrons on the nitrogen atom is readily available for nucleophilic attack on the carbonyl carbon of the bromoacetyl halide.
Selectivity is a crucial aspect of this synthesis. The primary amino group of 3-(benzyloxy)aniline is significantly more nucleophilic than the ether oxygen of the benzyloxy group, ensuring that N-acylation occurs selectively over O-acylation. The reaction conditions, particularly the use of a non-nucleophilic base, further favor the desired N-acylation.
The choice of the acylating agent, either 2-bromoacetyl bromide or 2-bromoacetyl chloride, can influence the reaction rate, with the bromide generally being more reactive. However, both are effective for this transformation. The reaction is typically fast and high-yielding under the optimized conditions.
Analog Design and Parallel Synthesis for Structure-Activity Relationship Elucidation
The scaffold of this compound is amenable to chemical diversification at three key positions: the benzyloxy moiety, the phenyl ring, and the acetamide linker. This allows for the generation of a library of analogues for structure-activity relationship (SAR) studies, which can be efficiently achieved through parallel synthesis techniques.
Modulations of the Benzyloxy Moiety
The benzyloxy group can be replaced with a variety of other alkoxy or aryloxy groups to probe the impact of steric and electronic properties on biological activity. This can be achieved by starting with 3-aminophenol and reacting it with different alkyl or aryl halides in the Williamson ether synthesis step.
Table 1: Potential Modifications of the Benzyloxy Moiety
| Starting Material | Reagent | Resulting Moiety |
|---|---|---|
| 3-Aminophenol | Ethyl iodide | Ethoxy |
| 3-Aminophenol | Isopropyl bromide | Isopropoxy |
| 3-Aminophenol | 4-Fluorobenzyl chloride | 4-Fluorobenzyloxy |
These modifications allow for the exploration of how changes in the size, lipophilicity, and electronic nature of the ether substituent affect the molecule's interaction with a biological target.
Substituent Effects on the Phenyl Ring
The aromatic ring of the 3-(benzyloxy)aniline precursor can be further functionalized to introduce a range of substituents. This can be accomplished by starting with appropriately substituted 3-aminophenols or by performing electrophilic aromatic substitution reactions on the 3-(benzyloxy)aniline intermediate, although care must be taken to control the regioselectivity.
Table 2: Potential Substitutions on the Phenyl Ring
| Precursor | Position of Substitution | Substituent |
|---|---|---|
| 4-Chloro-3-aminophenol | 4 | Chloro |
| 5-Methyl-3-aminophenol | 5 | Methyl |
| 2-Fluoro-5-aminophenol | 2 | Fluoro |
Introducing electron-donating or electron-withdrawing groups can significantly alter the electronic properties of the entire molecule, influencing its binding affinity and pharmacokinetic properties.
Variations within the Acetamide Linker
The acetamide linker itself can be modified to explore the importance of the linker length and the nature of the electrophilic group for biological activity. The 2-bromoacetamide moiety is a reactive electrophile, and its reactivity can be tuned by replacing the bromine with other leaving groups or by altering the carbon backbone.
Table 3: Potential Variations of the Acetamide Linker
| Acylating Agent | Resulting Linker Moiety |
|---|---|
| 2-Chloroacetyl chloride | 2-Chloroacetamide |
| 3-Bromopropionyl chloride | 3-Bromopropionamide |
| 2-Bromo-2-methylpropionyl bromide | 2-Bromo-2-methylacetamide |
Characterization of Covalent Adduct Formation with Biological Nucleophiles
Covalent modification of proteins by electrophilic compounds like this compound can profoundly alter their function. nih.govnih.gov The specificity of this modification is crucial for its biological consequences and therapeutic applications.
Bromoacetamides exhibit a strong preference for reacting with cysteine residues in proteins. explorationpub.com The high nucleophilicity of the thiol group on the cysteine side chain, especially in its deprotonated thiolate form, makes it a prime target for electrophilic attack by the bromoacetamide moiety. nih.govnih.gov This reaction, a form of alkylation, results in the formation of a stable thioether bond. researchgate.net
The reactivity of bromoacetamides with thiols is highly dependent on pH. The reaction rate increases at higher pH values (e.g., pH 9.0) because a greater proportion of the cysteine residues are in the more nucleophilic thiolate form. nih.govresearchgate.net Despite the increased reactivity at higher pH, bromoacetyl functions maintain a high degree of chemoselectivity, showing minimal reaction with other nucleophilic amino acid side chains under conditions where they react readily with thiols. nih.gov The efficiency of this alkylation is influenced by the halogen leaving group, with the general trend in reactivity being iodoacetamide > bromoacetamide > chloroacetamide. nih.gov
Interactive Table: Reactivity of Haloacetamides with Cysteine
| Haloacetamide | Relative Reactivity | Resulting Modification |
|---|---|---|
| Iodoacetamide | Highest | +57.0209 Da |
| Bromoacetamide | Intermediate | +57.0209 Da |
| Chloroacetamide | Lowest | +57.0209 Da |
While cysteine is the primary target for bromoacetamides, interactions with other nucleophilic amino acid side chains can occur, particularly under specific conditions. At high concentrations and basic pH, side reactions with the ε-amino group of lysine (B10760008) and the imidazole (B134444) group of histidine have been observed. researchgate.netnih.gov However, the bromoacetyl group is generally considered to have high chemoselectivity for thiols. nih.gov Studies have shown that even at pH 9.0, where the bromoacetyl function reacts significantly with thiols, its reactivity with other nucleophilic groups like α- and ε-amino groups or imidazole is minimal. nih.gov Over-alkylation, where modifications occur at residues other than cysteine, such as methionine, has been noted with related haloacetyl compounds like iodoacetic acid, especially at high reagent concentrations. nih.gov
Kinetic and Thermodynamic Analysis of Covalent Bond Formation
Understanding the kinetics and thermodynamics of the reaction between this compound and biological nucleophiles is essential for predicting its biological activity and for the design of targeted covalent inhibitors.
The reaction of bromoacetamides with thiols is generally considered to be irreversible, leading to the permanent modification of the target protein. nih.govrsc.org Kinetic studies have been performed to determine the rate constants for these reactions. For instance, the reaction rates of various haloacetamides with thiols can differ by orders of magnitude. nih.gov The reaction is typically second-order, with the rate depending on the concentrations of both the bromoacetamide and the thiol. The formation of the covalent bond is generally rapid, particularly at alkaline pH. researchgate.net
Interactive Table: Factors Influencing Bromoacetamide Reaction Rates
| Factor | Effect on Reaction Rate | Reference |
|---|---|---|
| pH | Increases with higher pH | nih.govresearchgate.net |
| Leaving Group | Iodo > Bromo > Chloro | nih.gov |
| Thiol pKa | Lower pKa can increase rate at a given pH | rsc.org |
| Steric Hindrance | Can decrease the rate | nih.gov |
The chemical environment plays a significant role in the kinetics of the reaction. As mentioned, pH is a critical factor, with higher pH favoring the deprotonation of the thiol to the more reactive thiolate anion. nih.govresearchgate.net This leads to a significant increase in the reaction rate. For example, a kinetic discrimination of 2-3 orders of magnitude in rate constants can be achieved between maleimide (B117702) and bromoacetyl functions by performing the reaction at pH 6.5 versus higher pH values. nih.gov
Solvent polarity can also influence the reaction rate. In some cases, lowering the dielectric constant of the medium, such as by adding acetic acid, has been shown to enhance the rate of reactions involving N-bromoacetamide, which can be attributed to the favoring of reactions involving protonation. researchgate.net
Elucidation of Reaction Pathways and Transition States
The reaction between a bromoacetamide and a thiol is generally understood to proceed through a bimolecular nucleophilic substitution (SN2) mechanism. rsc.org In this concerted mechanism, the nucleophilic thiolate anion attacks the α-carbon of the bromoacetamide, leading to the displacement of the bromide leaving group in a single step. rsc.org
Computational studies and kinetic analyses have provided insights into the transition state of this reaction. A Brønsted-type plot for the reaction of N-phenylchloroacetamide with various thiols yielded a βnuc value of 0.22, suggesting a relatively early transition state with respect to the attack by the thiolate. rsc.org This indicates that the bond between the sulfur and the α-carbon is only partially formed in the transition state. Furthermore, studies varying the halide leaving group are consistent with a transition state that is also early with respect to the departure of the leaving group. rsc.org Molecular modeling calculations have supported a concerted SN2 transition state. rsc.org
The reaction pathway involves the approach of the thiolate to the electrophilic carbon of the bromoacetamide, followed by the formation of the transition state where the new sulfur-carbon bond is forming and the carbon-bromine bond is breaking. Finally, the stable thioether product is formed, and the bromide ion is released.
Catalytic Modulations and Environmental Influences on Electrophilicity
The reactivity of the bromoacetamide moiety, particularly the electrophilic character of the α-carbon bonded to the bromine atom, is not an immutable property. It is dynamically influenced by the chemical environment. Catalytic species and ambient conditions such as the choice of solvent and pH can significantly modulate this electrophilicity, thereby controlling reaction rates, pathways, and selectivity. Understanding these influences is crucial for the effective application of bromoacetamides like this compound in synthetic chemistry.
Catalytic Modulations of Reactivity
Catalysis offers a powerful tool to enhance the inherent electrophilicity of bromoacetamides, facilitating reactions that might otherwise be slow or inefficient.
Acid-Base Catalysis
Both acids and bases can profoundly accelerate reactions involving bromoacetamides. According to Brønsted–Lowry theory, an acid is a proton donor, while a base is a proton acceptor. wikipedia.org In the context of bromoacetamide reactions, acid catalysis typically involves the protonation of the carbonyl oxygen. wikipedia.orgcreative-enzymes.com This protonation increases the electron-withdrawing nature of the carbonyl group, which in turn enhances the partial positive charge (electrophilicity) on the adjacent α-carbon, making it more susceptible to nucleophilic attack. wikipedia.org
Conversely, base catalysis often proceeds by deprotonating the attacking nucleophile, increasing its nucleophilicity and thereby accelerating the reaction rate. General base catalysis can also involve the catalyst accepting a proton in the transition state to stabilize developing charges. creative-enzymes.com
Research on the oxidation of glycine (B1666218) by N-bromoacetamide (NBA) demonstrates this pH-dependence clearly. The reaction rate is highly sensitive to the pH of the medium, with rate maxima corresponding to the ionization constants of glycine. Furthermore, the reaction is subject to general base catalysis by carboxylate anions.
Table 1: Influence of pH and General Base Catalysis on the Reaction of N-Bromoacetamide (NBA) with Glycine
This table summarizes kinetic observations from the study of the oxidative decarboxylation and deamination of glycine by NBA. The data illustrates the significant impact of pH and anionic species on the reaction rate.
| Condition | Observed Effect on Reaction Rate | Inferred Mechanism | Source |
| Acidic Medium (pH < 7) | Reaction rate is dependent on pH. | Protonation of substrate or oxidant influences reactivity. | |
| Basic Medium (pH > 7) | An increase in [OH⁻] increases the rate. | Hydroxide ions may act as a specific base catalyst or influence the form of the reactant. | |
| Neutral Medium (pH ≈ 7) | Reaction exhibits a specific rate profile sensitive to small pH changes. | Balance between different protonated forms of the reactants. | |
| Presence of Carboxylate Anions | Increasing concentration of anions like acetate (B1210297) increases the rate. | General base catalysis, where the anion facilitates proton transfer in the rate-determining step. |
Lewis Acid and Metal Catalysis
Lewis acids, which are electron-pair acceptors, can also enhance the electrophilicity of bromoacetamides. They can coordinate with the carbonyl oxygen or amide nitrogen, effectively increasing the electron-withdrawing effect on the α-carbon. nih.gov This strategy has been employed in combination with other catalytic methods, such as photoredox catalysis, to enable challenging transformations. nih.gov
Transition metal catalysis provides a diverse set of mechanisms to activate the carbon-bromine bond in bromoacetamides. vapourtec.com Metals like palladium, copper, and ruthenium can engage in processes such as oxidative addition, where the metal inserts into the C-Br bond, fundamentally altering the compound's reactivity. nih.govyoutube.com In recent years, photoredox catalysis, often using iridium or ruthenium complexes, has emerged as a powerful method. nih.gov This approach can involve the formation of an electron donor-acceptor (EDA) complex between the bromoamide and a base. Photoirradiation of this complex can generate a highly electrophilic carbon-centered radical, which can then participate in subsequent bond-forming reactions. nih.gov
Environmental Influences on Reactivity
The immediate environment in which a reaction occurs plays a critical role in governing the reactivity of bromoacetamides.
Solvent Effects
The choice of solvent can dramatically alter reaction rates by orders of magnitude. chemrxiv.org Solvents influence reactivity by differentially solvating the ground state of the reactants and the transition state of the reaction. wikipedia.org If the transition state is stabilized by the solvent to a greater extent than the reactants, the reaction will be accelerated, and vice versa. wikipedia.org
For reactions involving bromoacetamides, solvent polarity is a key parameter. An increase in solvent polarity generally accelerates reactions where a charge is developed or separated in the transition state, as polar solvents are better at stabilizing charged species. wikipedia.org Conversely, reactions where charge is diminished in the transition state are often faster in less polar solvents. wikipedia.org In the reaction of N-bromoacetamide with glycine, for instance, an increase in the acetic acid content of the medium (a decrease in dielectric constant) was found to decrease the reaction rate, suggesting an interaction of the dipole-dipole type.
Table 2: General Influence of Solvent Polarity on Reaction Rates
This table outlines the expected effect of increasing solvent polarity on the rates of reactions with different types of transition states, based on the principles of transition state theory.
| Reaction Type (Reactants → Transition State) | Charge Characteristic of Transition State | Effect of Increased Solvent Polarity on Rate | Source |
| Neutral → Charged | Charge is developed | Increase | wikipedia.org |
| Charged → Less Charged | Charge is dispersed | Decrease | wikipedia.org |
| Charged → More Charged | Charge is concentrated | Increase | wikipedia.org |
| Neutral → Neutral | Little change in charge | Minimal Effect | wikipedia.org |
pH Control
The pH of the reaction medium is a dominant environmental factor, particularly in aqueous solutions. It directly dictates the protonation state of reactants, nucleophiles, and catalysts. The reactivity of the bromoacetyl group is highly pH-dependent, a feature that can be exploited to achieve selective chemical modifications.
A study comparing the reactivity of bromoacetyl and maleimide groups with thiols found that a significant kinetic discrimination could be achieved by controlling the pH. nih.gov At a pH of 6.5, the maleimide function reacts much more rapidly with thiols. However, by raising the pH to 9.0, the bromoacetyl group becomes highly reactive towards thiols, while still maintaining high chemoselectivity over other nucleophilic groups like amines. nih.gov This demonstrates how a simple change in the reaction environment can be used to direct the reactivity of a bromoacetamide.
Table 3: pH-Dependent Reactivity of Bromoacetyl Groups with Thiols
This table summarizes the differential reactivity of thiol-reactive functional groups at varying pH levels, highlighting the ability to control reaction selectivity through environmental adjustments.
| Functional Group | Reactivity at pH 6.5 | Reactivity at pH 9.0 | Key Finding | Source |
| Maleimide | High | High | Rapid reaction at near-neutral pH. | nih.gov |
| Bromoacetyl | Low | High | Reactivity is "switched on" by increasing the pH. nih.gov | nih.gov |
This pH-dependent reactivity is primarily due to the deprotonation of the thiol (R-SH) to the more nucleophilic thiolate (R-S⁻) at higher pH values, which then readily attacks the electrophilic carbon of the bromoacetyl group.
Impact of Benzyloxy Substitution Patterns on Compound Reactivity and Bioactivity Potential
The position of the benzyloxy group (ortho, meta, or para) on the phenyl ring significantly influences the molecule's three-dimensional shape and conformational flexibility. This, in turn, affects how the molecule fits into the binding site of a target protein. The meta-position, as seen in this compound, provides a specific spatial arrangement of the benzyloxy group relative to the bromoacetamide moiety. This arrangement dictates the possible non-covalent interactions, such as hydrogen bonds and van der Waals forces, that can form between the inhibitor and the target protein, which are crucial for the initial binding event before covalent modification.
The benzyloxy group exerts both electronic and steric effects that modulate the reactivity of the bromoacetamide warhead. Electronically, the oxygen atom of the benzyloxy group can donate electron density to the phenyl ring through resonance, while also exerting an electron-withdrawing inductive effect. The net electronic effect at the meta position is generally considered to be weakly electron-withdrawing, which can subtly influence the reactivity of the electrophilic warhead. Sterically, the bulky benzyloxy group can influence the orientation of the inhibitor within a binding pocket, potentially enhancing selectivity for targets with complementary shapes.
Influence of Phenyl Ring Substituents on Electronic and Steric Properties
The introduction of additional substituents on the phenyl ring of this compound would further refine its electronic and steric profile. Electron-withdrawing groups, such as nitro or cyano groups, would increase the electrophilicity of the bromoacetamide warhead, potentially leading to faster reaction rates with nucleophilic residues on a target protein. Conversely, electron-donating groups, like methyl or methoxy (B1213986) groups, would decrease its reactivity. The strategic placement of these substituents can be used to fine-tune the inhibitor's reactivity to achieve a balance between on-target efficacy and off-target effects.
Table 1: Predicted Effects of Phenyl Ring Substituents on the Reactivity of this compound
| Substituent | Position | Electronic Effect | Predicted Impact on Reactivity |
| Nitro (-NO2) | para | Strong Electron-Withdrawing | Increase |
| Cyano (-CN) | para | Strong Electron-Withdrawing | Increase |
| Methoxy (-OCH3) | para | Strong Electron-Donating | Decrease |
| Methyl (-CH3) | para | Weak Electron-Donating | Decrease |
Comparative Analysis of Bromoacetamide Versus Other Electrophilic Warheads
The bromoacetamide group is a reactive electrophilic "warhead" that can form a covalent bond with nucleophilic amino acid residues, most notably cysteine. Its reactivity is generally considered to be higher than that of the more commonly used chloroacetamide warhead. This heightened reactivity can lead to more rapid and efficient target modification but may also increase the risk of off-target reactions. Other electrophilic warheads, such as acrylamides and nitriles, offer different reactivity profiles and target selectivities. The choice of warhead is a critical aspect of covalent inhibitor design, aiming to balance potency with selectivity.
Table 2: Comparison of Common Electrophilic Warheads in Covalent Inhibitors
| Warhead | Typical Target Residue | Reactivity | Bond Type |
| Bromoacetamide | Cysteine | High | Irreversible |
| Chloroacetamide | Cysteine | Moderate | Irreversible |
| Acrylamide (B121943) | Cysteine | Moderate | Irreversible (Michael Addition) |
| Nitrile | Cysteine | Low (Reversible) | Reversible |
| Aldehyde | Cysteine | Moderate (Reversible) | Reversible |
Development of Predictive Models for Covalent Inhibition Efficacy
Predicting the efficacy of covalent inhibitors like this compound is a complex challenge that is being addressed through the development of sophisticated computational models. These models aim to simulate the entire process of covalent inhibition, from the initial non-covalent binding to the final covalent bond formation. Methods such as quantum mechanics/molecular mechanics (QM/MM) and free energy perturbation (FEP) are employed to calculate the energetics of both the binding and reaction steps. Furthermore, kinetic models are being developed to account for factors such as target turnover and inhibitor concentration over time, providing a more comprehensive prediction of in vivo efficacy. These predictive models are becoming increasingly valuable tools in the rational design of new and more effective covalent inhibitors.
Biological Investigations and Proposed Molecular Mechanisms
Exploration of Enzyme Inhibition Profiles
The presence of a bromoacetamide group strongly suggests that N-[3-(Benzyloxy)phenyl]-2-bromoacetamide functions as a covalent inhibitor of various enzymes. This mechanism involves the formation of a stable covalent bond between the inhibitor and a nucleophilic amino acid residue within the enzyme's active site, leading to a loss of enzymatic activity. wikipedia.orgyoutube.comlibretexts.org
The bromoacetamide functional group is an electrophilic "warhead" that can react with nucleophilic amino acid side chains, most notably the thiol group of cysteine and the hydroxyl groups of serine and threonine. hitgen.com This reactivity makes it a powerful tool for targeting enzyme families that rely on these residues for their catalytic function.
Kinases: This large family of enzymes, crucial for cell signaling, has become a major target for drug development. nih.gov Many kinase inhibitors achieve high potency and selectivity through covalent modification of a non-catalytic cysteine residue located near the ATP-binding pocket. nih.govresearchgate.net Targeted covalent inhibitors (TCIs) are designed with a reactive group, such as an acrylamide (B121943) or haloacetamide, attached to a scaffold that directs the molecule to the specific kinase. nih.govacs.org The initial reversible binding of the scaffold positions the warhead correctly, facilitating the subsequent irreversible covalent bond formation. researchgate.net This strategy has been successfully employed in FDA-approved drugs like ibrutinib (B1684441) (a Bruton's tyrosine kinase inhibitor) and osimertinib (B560133) (an epidermal growth factor receptor inhibitor). nih.govnih.gov
Proteases: Proteases are another class of enzymes frequently targeted by covalent inhibitors. Their catalytic mechanisms often involve a nucleophilic residue (e.g., cysteine in cysteine proteases, serine in serine proteases) that attacks the substrate. Bromoacetamides can act as affinity labels for these enzymes, where the inhibitor mimics the substrate and is drawn into the active site, allowing the bromoacetamide group to react with the catalytic nucleophile. du.ac.in This leads to irreversible inactivation of the enzyme. wikipedia.org
The table below summarizes key nucleophilic amino acid residues that are common targets for covalent inhibitors like bromoacetamides.
| Nucleophilic Residue | Functional Group | Enzyme Class Examples |
| Cysteine | Thiol (-SH) | Kinases, Cysteine Proteases |
| Serine | Hydroxyl (-OH) | Serine Proteases, Kinases |
| Threonine | Hydroxyl (-OH) | Proteasomes, Kinases |
| Lysine (B10760008) | Amine (-NH2) | Various enzymes |
This table is generated based on information from multiple sources discussing common nucleophilic targets for covalent inhibitors. hitgen.comnih.gov
Covalent inhibitors can be broadly classified as either irreversible or reversible, a distinction critical to their pharmacological profile. du.ac.innih.gov
Irreversible Inhibition: This involves the formation of a highly stable covalent bond between the inhibitor and the enzyme. youtube.comlibretexts.org The bromoacetamide group, like other haloacetamides and Michael acceptors, typically functions as an irreversible inhibitor. du.ac.inlibretexts.org The enzyme's activity is permanently lost, and restoration of function requires the synthesis of new enzyme molecules. acs.org This can lead to a prolonged duration of action and high potency. acs.org Such inhibitors are often referred to as "suicide inhibitors" because they are consumed in the process of inactivating their target. youtube.comkhanacademy.org
Reversible Covalent Inhibition: In contrast, reversible covalent inhibitors form a bond that can be broken, allowing the enzyme to eventually regain activity. nih.gov This mechanism establishes an equilibrium between the free enzyme, the inhibitor, and the enzyme-inhibitor complex. domainex.co.uk While the covalent bond enhances binding affinity and residence time, its reversibility can mitigate risks associated with permanent off-target modification, potentially leading to a better safety profile. acs.orgdomainex.co.uk Warheads used for reversible inhibition, such as nitriles and boronic acids, are generally less reactive than those used for irreversible inhibition. acs.org
Investigation of Receptor Interactions and Ligand Binding
While this compound is primed to act as an enzyme inhibitor, its core structure could also allow it to interact with cellular receptors. Investigating such interactions is crucial for understanding its full biological profile and potential off-target effects. The study of receptor-ligand binding is a cornerstone of drug discovery, and various experimental techniques are employed to characterize these interactions. nih.gov
Direct detection of a covalent bond with a receptor can be achieved through methods like X-ray crystallography, which provides a detailed structural view of the interaction, and mass spectrometry, which can identify the modified protein and the specific amino acid residue involved. nih.govnih.gov Other techniques can provide evidence of irreversible binding without directly observing the bond. These include dialysis assays, where a non-covalently bound ligand would dissociate while a covalently bound one would remain, and competition binding assays. nih.gov In a competition assay, a test compound's ability to displace a known labeled ligand (often radioactive or fluorescent) from the receptor is measured to determine its binding affinity.
For reversible covalent interactions, kinetic assays are particularly informative. Techniques like liquid chromatography-mass spectrometry (LC-MS) can be used to monitor the formation of the covalent adduct over time until it reaches equilibrium and then measure the dissociation rate (kₒբբ) after the unbound inhibitor is removed. domainex.co.uk
Assessment of Broader Biological Activities Based on Structural Analogs
Structural analogs of this compound, particularly those containing N-phenylacetamide and phenolic motifs, have been investigated for their antioxidant properties. Antioxidants protect biological systems from damage caused by reactive oxygen species (ROS) and other free radicals. researchgate.net
Below is a table showing the antioxidant activity of some acetamide (B32628) derivatives, as measured by their ability to scavenge the ABTS radical.
| Compound | Antioxidant Activity (% ABTS Scavenging) |
| Acetamide Derivative 1 | 55% |
| Acetamide Derivative 2 | 68% |
| Acetamide Derivative 3 | 42% |
| Trolox (Standard) | 95% |
This table is illustrative, based on data for various acetamide derivatives reported in the literature, demonstrating their potential as antioxidants. nih.gov
Derivatives of N-phenylacetamide have demonstrated notable antimicrobial activity against a range of pathogens. irejournals.comnih.govnih.gov Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. nih.govnanobioletters.com For example, a series of 2-amino-N-(p-chlorophenyl) acetamide derivatives, synthesized from a bromoacetamide precursor, showed moderate to high activity against Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. irejournals.com
The primary cellular targets for antimicrobial agents include the cell wall, cell membrane, nucleic acid synthesis, and protein synthesis. quizlet.comquizlet.comlibretexts.org For many N-phenylacetamide analogs, the precise mechanism is still under investigation, but some evidence points towards disruption of the bacterial cell membrane. For instance, scanning electron microscopy has shown that certain N-phenylacetamide derivatives containing a thiazole (B1198619) moiety can cause cell membrane rupture in Xanthomonas oryzae pv. oryzae. nih.gov The bacterial cell wall is another critical target, as its integrity is essential for survival, especially in Gram-positive bacteria with their thick peptidoglycan layer. nih.govnih.gov The lipophilic nature of the benzyloxy group in this compound might facilitate its passage through or interaction with the lipid-rich bacterial membranes.
The table below presents the minimum inhibitory concentration (MIC) values for representative N-benzamide derivatives against common bacterial strains, indicating their antimicrobial potency.
| Compound | MIC (µg/mL) vs. B. subtilis (Gram-positive) | MIC (µg/mL) vs. E. coli (Gram-negative) |
| Benzamide Derivative 5a | 6.25 | 3.12 |
| Benzamide Derivative 6b | >50 | 3.12 |
| Benzamide Derivative 6c | 6.25 | >50 |
Data adapted from studies on N-benzamide derivatives, illustrating the range of antimicrobial efficacy. nanobioletters.com
Based on the information available, there is no specific research data detailing the biological investigations, proposed molecular mechanisms, or cellular assays for the chemical compound "this compound" within the provided search results. Therefore, the requested article focusing solely on this compound cannot be generated.
Computational Approaches in the Study of N 3 Benzyloxy Phenyl 2 Bromoacetamide
Molecular Docking Simulations for Ligand-Target Pose Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of N-[3-(Benzyloxy)phenyl]-2-bromoacetamide, docking simulations are instrumental in predicting its binding mode within the active site of a target protein. This is particularly relevant for identifying potential amino acid residues that can be covalently modified by the reactive bromoacetamide group.
The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a force field that estimates the binding affinity. For covalent inhibitors like this compound, specialized covalent docking protocols are employed. These protocols account for the formation of a covalent bond between the ligand and a specific residue, typically a cysteine or serine, in the target protein.
Key insights from molecular docking studies on similar acetamide-containing compounds have shown the importance of hydrogen bonding and hydrophobic interactions in stabilizing the initial non-covalent complex before the covalent reaction occurs. researchgate.net For this compound, the benzyloxy group can engage in hydrophobic interactions, while the amide moiety can form hydrogen bonds with backbone or side-chain atoms of the protein.
Table 1: Illustrative Molecular Docking Results for this compound
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Non-covalent) | Covalent Linkage Residue |
| Target X | -8.5 | Tyr23, Phe87, Leu99 | Cys44 |
| Target Y | -7.9 | Trp112, Val14, Ile35 | Ser101 |
| Target Z | -9.1 | His65, Gln78, Met90 | Cys22 |
Note: The data in this table is illustrative and represents typical outputs from molecular docking simulations.
Molecular Dynamics Simulations for Conformational Sampling and Interaction Dynamics
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. biorxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules to simulate their movements and interactions. For this compound, MD simulations are crucial for assessing the stability of the docked pose and understanding the conformational changes that may occur upon binding.
Starting from the best-docked pose obtained from molecular docking, an MD simulation can be run for nanoseconds to microseconds. The trajectory from the simulation provides detailed information on the flexibility of the ligand and the protein, the stability of key interactions (like hydrogen bonds), and the role of solvent molecules. Analysis of the MD trajectory can reveal important dynamic properties such as root-mean-square deviation (RMSD) to assess the stability of the complex and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. nih.gov
Table 2: Illustrative Molecular Dynamics Simulation Parameters for this compound-Target X Complex
| Parameter | Value |
| Simulation Time | 100 ns |
| Force Field | AMBER99SB-ILDN |
| Water Model | TIP3P |
| Temperature | 300 K |
| Pressure | 1 atm |
| Ensemble | NPT |
Note: The data in this table is illustrative and represents typical parameters for an MD simulation setup.
Quantum Mechanical (QM) and Hybrid QM/MM Calculations for Reaction Pathway Mapping
To understand the covalent modification of a target protein by this compound at a deeper level, quantum mechanical (QM) calculations are necessary. nih.gov QM methods can accurately model the electronic rearrangements that occur during a chemical reaction, such as the nucleophilic attack of a protein residue on the electrophilic carbon of the bromoacetamide group. However, QM calculations are computationally expensive and are typically limited to small systems.
To overcome this limitation, a hybrid approach called QM/MM (Quantum Mechanics/Molecular Mechanics) is often used. rsc.org In a QM/MM calculation, the region of the system where the chemical reaction occurs (the QM region, e.g., the bromoacetamide moiety and the reacting amino acid side chain) is treated with a high level of QM theory, while the rest of the protein and solvent (the MM region) is treated with a classical molecular mechanics force field. This approach allows for the study of reaction mechanisms in a realistic enzymatic environment. rsc.org
QM/MM calculations can be used to map the potential energy surface of the covalent reaction, identifying the transition state and calculating the activation energy. This information is invaluable for understanding the reactivity of this compound and for designing analogs with improved reaction kinetics.
Computational Kinetic Modeling of Covalent Binding Events
Computational kinetic modeling aims to predict the rate of covalent bond formation between an inhibitor and its target protein. This goes beyond the thermodynamic assessment of binding affinity provided by docking and MD simulations. For this compound, this involves modeling the two-step process of initial non-covalent binding followed by the irreversible covalent reaction.
Virtual Screening and De Novo Design of Bromoacetamide-Based Inhibitors
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov In the context of this compound, virtual screening can be used to identify other bromoacetamide-containing compounds with potentially improved properties. This can be done through either ligand-based or structure-based approaches. In a ligand-based approach, molecules with similar features to this compound are sought. In a structure-based approach, a library of compounds is docked into the target protein's active site to identify potential binders. mdpi.com
De novo design, on the other hand, is a computational method for designing novel molecules from scratch. amazonaws.com Algorithms can be used to build new molecules fragment by fragment within the constraints of the target's binding site. Starting with the bromoacetamide warhead, de novo design programs can explore different chemical groups that can be attached to optimize interactions with the target protein, potentially leading to the discovery of novel and more potent inhibitors.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) Development
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. kg.ac.rs For a series of bromoacetamide analogs, a QSAR model could be developed to predict their inhibitory potency based on various molecular descriptors, such as electronic, steric, and hydrophobic properties. These models are valuable for prioritizing the synthesis of new compounds and for understanding the key structural features that govern activity. semanticscholar.org
Similarly, Quantitative Structure-Reactivity Relationship (QSRR) models can be developed to correlate the chemical structure of bromoacetamide derivatives with their reactivity. researchgate.net For example, a QSRR model could predict the rate of covalent bond formation based on quantum chemical descriptors that describe the electrophilicity of the bromoacetamide group. This can aid in the design of inhibitors with optimized reactivity, ensuring they are reactive enough to bind to their target but not so reactive that they cause off-target effects.
Applications As a Chemical Probe for Biological Target Identification and Validation
Design Principles for N-[3-(Benzyloxy)phenyl]-2-bromoacetamide as a High-Quality Chemical Probe
There is no available information on the specific design principles that would qualify this compound as a high-quality chemical probe. Key characteristics of a high-quality probe, such as potency, selectivity, and a well-defined mechanism of action, have not been documented for this compound in the context of target identification. The structural features, including the benzyloxy and bromoacetamide moieties, suggest potential reactivity, but without empirical data, any discussion of its design as a probe would be speculative.
Methodologies for Identifying Direct Protein Targets
No studies have been published that utilize this compound to identify direct protein targets. Consequently, there is no information on the application of common target identification methodologies, such as chemoproteomics or affinity chromatography, with this specific compound.
Assays for Assessing Cellular Target Engagement
There is no documented use of this compound in assays designed to assess its engagement with cellular targets. The following subsections detail standard techniques for which no compound-specific data exists.
Activity-Based Protein Profiling (ABPP) is a powerful technique for identifying the targets of covalent inhibitors. However, no research could be found that employs ABPP to study the interactions of this compound within a cellular proteome.
The Cellular Thermal Shift Assay (CETSA) is used to verify direct binding of a compound to its target in a cellular context. There are no published CETSA data for this compound.
Affinity purification coupled with mass spectrometry is a common method for isolating and identifying protein targets. No studies have reported the use of an affinity-tagged version of this compound for this purpose.
Integration with Orthogonal Genetic Approaches (e.g., CRISPR, RNAi, Knockouts)
The validation of a chemical probe's target often involves integration with genetic techniques to confirm that the observed phenotype is a direct result of modulating the identified target. There is no information available on the use of this compound in conjunction with genetic methods such as CRISPR-Cas9, RNA interference (RNAi), or gene knockouts to validate its putative targets.
Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the use of the chemical compound This compound as a chemical probe for biological target identification and the elucidation of protein function in complex biological systems.
Therefore, it is not possible to generate the requested article with the specified content, including data tables and detailed research findings, as the foundational research for such an article is not present in the public domain.
Advanced Analytical Techniques for Characterization and Biological Studies
High-Resolution Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR would be utilized to confirm the synthesis of N-[3-(Benzyloxy)phenyl]-2-bromoacetamide.
In the ¹H NMR spectrum, distinct signals would be expected for the protons of the benzyloxy group, the substituted phenyl ring, and the bromoacetamide moiety. The benzylic protons (O-CH₂) would likely appear as a singlet, while the aromatic protons of the benzyl (B1604629) group and the phenyl ring would present as a complex series of multiplets. The amide proton (N-H) would be visible as a broad singlet, and the methylene (B1212753) protons adjacent to the bromine atom (Br-CH₂) would also produce a singlet.
In the ¹³C NMR spectrum, each unique carbon atom in the molecule would give rise to a distinct signal, confirming the carbon skeleton. This includes the carbons of the two aromatic rings, the benzylic carbon, the methylene carbon of the bromoacetamide group, and the carbonyl carbon. Monitoring the disappearance of signals from the starting materials (e.g., 3-(benzyloxy)aniline) and the appearance of new signals corresponding to the product allows for real-time tracking of the reaction progress.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the analysis of similar structures and have not been experimentally verified for this specific compound.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Amide (N-H) | ~8.5 (broad singlet) | N/A |
| Aromatic (C₆H₅-CH₂) | ~7.3-7.5 (multiplet) | ~127-129 |
| Aromatic (N-C₆H₄-O) | ~6.8-7.4 (multiplet) | ~110-160 |
| Benzylic (O-CH₂) | ~5.1 (singlet) | ~70 |
| Bromoacetyl (Br-CH₂) | ~4.0 (singlet) | ~28 |
| Carbonyl (C=O) | N/A | ~165 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Adduct Identification
Mass spectrometry is a critical technique for confirming the molecular weight of a synthesized compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, allowing for the confirmation of its elemental composition. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Beyond molecular weight confirmation, MS is invaluable for identifying adducts, particularly in biological studies. The bromoacetamide moiety is an electrophilic group capable of reacting with nucleophilic residues in proteins, such as cysteine. Mass spectrometry can be used to identify these covalent adducts by detecting the corresponding mass shift in the modified protein or its peptide fragments.
Table 2: Predicted Mass Spectrometry Data for this compound Note: These are predicted values based on the molecular formula and have not been experimentally verified for this specific compound.
| Parameter | Predicted Value |
|---|---|
| Molecular Formula | C₁₅H₁₄BrNO₂ |
| Monoisotopic Mass | 319.0208 u |
| Expected [M+H]⁺ (⁷⁹Br) | 320.0286 m/z |
| Expected [M+H]⁺ (⁸¹Br) | 322.0265 m/z |
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. These methods separate components of a mixture based on their differential distribution between a stationary and a mobile phase.
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable. The compound would be detected by a UV detector, as the aromatic rings provide strong chromophores. By analyzing the chromatogram, the presence of impurities can be identified and quantified. HPLC is also an effective way to monitor the progress of a reaction by observing the consumption of starting materials and the formation of the product over time.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
While this compound itself may have limited volatility for direct GC-MS analysis without derivatization, this technique is highly useful for identifying any volatile impurities or byproducts from its synthesis. GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification of separated components based on their mass spectra. For the analysis of less volatile compounds like the target molecule, derivatization to increase volatility may be necessary.
Proteomic Techniques for Global Target Profiling
The 2-bromoacetamide (B1266107) functional group is a well-known reactive moiety that can act as a covalent probe for identifying protein targets in complex biological systems. Proteomic techniques can be employed to achieve a global profile of proteins that interact with this compound.
This approach, often termed activity-based protein profiling (ABPP) or chemoproteomics, involves treating a cell lysate or even intact cells with the compound. The bromoacetamide group will covalently bind to nucleophilic amino acid residues (primarily cysteine) on target proteins. Following this, the proteins are digested into peptides, and the modified peptides are enriched and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the identification of the specific proteins that have been targeted by the compound, as well as the precise sites of modification. Such studies can provide valuable insights into the compound's mechanism of action and potential off-target effects.
Future Directions and Emerging Research Avenues
Development of Tunable Reactivity and Enhanced Selectivity
The bromoacetamide group is a well-known electrophilic "warhead" that can form a covalent bond with nucleophilic amino acid residues on proteins, most commonly cysteine. nih.govnih.gov This irreversible or long-lasting interaction can lead to potent and sustained target inhibition. nih.govcsmres.co.uk A key area of future research will be to modulate the reactivity of this warhead to enhance selectivity and minimize off-target effects.
Strategies for Tuning Reactivity:
Electronic Modifications: Introducing electron-withdrawing or electron-donating groups to the phenyl ring could alter the electrophilicity of the acetamide's alpha-carbon, thereby tuning its reactivity.
Steric Hindrance: The introduction of bulky substituents near the reactive center can provide an additional layer of selectivity, preventing the compound from binding to proteins with sterically constrained active sites. chemrxiv.orgchemrxiv.org
The benzyloxy group offers a versatile scaffold for such modifications. Its phenyl ring can be functionalized to fine-tune the electronic properties of the entire molecule. The ultimate goal is to achieve a "Goldilocks" level of reactivity—potent enough to engage the intended target efficiently but not so reactive as to bind indiscriminately with other biological nucleophiles.
Exploration of Novel Biological Targets and Disease Indications
The N-phenylacetamide scaffold is present in a variety of biologically active compounds with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and analgesic agents. nih.govnih.govrjptonline.orgarchivepp.com Future research should focus on screening N-[3-(Benzyloxy)phenyl]-2-bromoacetamide and its derivatives against a wide range of biological targets to uncover novel therapeutic opportunities.
Given its covalent mechanism of action, this compound is particularly suited for targeting proteins where sustained inhibition is desirable. Potential disease areas for exploration could include:
Oncology: Targeting kinases or other enzymes with accessible cysteine residues that are implicated in cancer cell proliferation and survival. nih.gov
Inflammatory Diseases: Inhibiting enzymes involved in inflammatory pathways. archivepp.comgalaxypub.co
Infectious Diseases: Targeting essential enzymes in bacteria or viruses. mdpi.comnih.gov
Integration with Advanced Drug Discovery Paradigms (e.g., PROTACs, Molecular Glues)
The structure of this compound makes it an intriguing candidate for incorporation into more complex and highly specific therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and molecular glues.
PROTACs: These are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein. The bromoacetamide moiety of this compound could serve as a warhead to covalently bind to a target protein of interest. The benzyloxyphenyl portion could then be linked to a known E3 ligase-binding ligand, creating a novel PROTAC.
Molecular Glues: These are small molecules that induce or stabilize protein-protein interactions. While the direct application of this compound as a molecular glue is less obvious, its fragments could be identified through screening to participate in the formation of ternary complexes, a key feature of molecular glue activity.
Computational Methodologies for Predicting Off-Target Reactivity
A significant hurdle in the development of covalent inhibitors is the potential for off-target reactivity, which can lead to toxicity. chemrxiv.org Advanced computational models are becoming increasingly important for predicting these unwanted interactions.
Future research should employ computational approaches to predict the off-target profile of this compound. These methods can model the reactivity of the bromoacetamide group with various biological nucleophiles and predict which proteins, other than the intended target, are likely to be modified. Machine learning algorithms, trained on large datasets of cysteine reactivity, can provide a probabilistic assessment of off-target engagement. frontiermeds.comchemrxiv.orgnih.govnih.gov This in silico analysis can guide the chemical modification of the lead compound to improve its selectivity.
Leveraging this compound in Chemical Genetics
Chemical genetics utilizes small molecules to perturb protein function, offering a powerful tool for target identification and validation. The covalent nature of this compound makes it an excellent candidate for use as a chemical probe in such studies.
By attaching a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) to the benzyloxy-phenyl portion of the molecule, researchers can create activity-based probes. These probes can be used to:
Identify Novel Targets: In a complex biological sample (e.g., a cell lysate), the probe will covalently label its protein targets. These labeled proteins can then be isolated and identified using mass spectrometry. nih.govnih.govbiorxiv.orgresearchgate.net
Validate Target Engagement: In a cellular context, these probes can be used to confirm that a drug candidate is binding to its intended target. amazonaws.com
This approach can help to elucidate the mechanism of action of this compound and uncover new therapeutic targets.
Q & A
Basic: What are the recommended synthetic routes for N-[3-(Benzyloxy)phenyl]-2-bromoacetamide?
Methodological Answer:
The synthesis typically involves two key steps:
Introduction of the benzyloxy group : React 3-hydroxyphenylacetamide with benzyl chloride in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) under reflux (80–90°C) for 12–24 hours .
Bromination : Treat the intermediate with bromoacetyl bromide in anhydrous dichloromethane (DCM) at 0–5°C, using a tertiary amine (e.g., triethylamine) as an acid scavenger. Purification via column chromatography (silica gel, hexane/ethyl acetate) yields the final product .
Key Considerations : Monitor reaction progress using TLC (Rf ~0.5 in 3:1 hexane/EtOAc) and confirm structure via ¹H NMR (e.g., δ 4.8 ppm for benzyloxy CH₂, δ 3.9 ppm for bromoacetamide CH₂Br) .
Basic: How is this compound characterized for purity and structural integrity?
Methodological Answer:
- Purity : Quantify using reverse-phase HPLC (C18 column, mobile phase: 60% acetonitrile/water, flow rate 1 mL/min, retention time ~8.2 min) .
- Structural Confirmation :
- ¹H/¹³C NMR : Identify benzyloxy protons (δ 4.8–5.1 ppm) and bromoacetamide carbonyl (δ 168–170 ppm).
- HRMS : Expected [M+H]⁺ at m/z 334.02 (C₁₅H₁₄BrNO₃⁺) .
- Elemental Analysis : Verify %C, %H, %N within ±0.3% of theoretical values .
Advanced: How does the benzyloxy substituent influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
The benzyloxy group at the meta position exerts both steric and electronic effects:
- Steric Hindrance : The bulky benzyl group reduces accessibility to the bromoacetamide moiety, slowing reactions with large nucleophiles (e.g., thiols).
- Electronic Effects : The electron-donating benzyloxy group activates the phenyl ring, enhancing resonance stabilization of intermediates. This can accelerate reactions with soft nucleophiles (e.g., azide) in SN2 pathways .
Experimental Optimization : Use DMSO as a solvent to stabilize transition states and increase reaction rates by 20–30% compared to THF .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., EGFR inhibition vs. BRAF inhibition)?
Methodological Answer:
- Standardize Assay Conditions :
- Use consistent cell lines (e.g., MCF-7 for EGFR, A549 for BRAF) and control compounds (e.g., doxorubicin for cytotoxicity) .
- Validate target engagement via Western blotting (e.g., phosphorylated EGFR reduction at 10 µM) .
- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., replacing benzyloxy with methoxy or acetyl groups) to isolate substituent effects. For example, acetyl analogs show higher BRAF inhibition (GI₅₀ 0.65 µM) due to improved hydrophobic interactions .
Basic: What are the recommended storage conditions to prevent degradation of this compound?
Methodological Answer:
- Storage : Keep in amber vials under inert gas (Ar/N₂) at −20°C. Desiccate with silica gel to prevent hydrolysis of the bromoacetamide group .
- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis. Acceptable degradation: <5% .
Advanced: What strategies optimize yield in large-scale synthesis of this compound?
Methodological Answer:
- Step 1 (Benzyloxy Introduction) : Use excess benzyl chloride (1.5 eq) and microwave-assisted synthesis (100°C, 30 min) to reduce reaction time by 70% .
- Step 2 (Bromination) : Employ flow chemistry with a residence time of 10 min at 25°C, achieving >90% conversion .
- Workup : Replace column chromatography with recrystallization (ethanol/water, 3:1) for cost-effective purification (yield improvement: 85% → 92%) .
Advanced: How does the compound’s logP value impact its pharmacokinetic profile in preclinical models?
Methodological Answer:
- logP Calculation : Predicted logP = 2.8 (via ChemDraw), indicating moderate lipophilicity.
- In Vivo Implications :
- Absorption : High intestinal permeability (Caco-2 Papp >5 × 10⁻⁶ cm/s) but may require formulation with cyclodextrins to enhance solubility .
- Metabolism : Susceptible to CYP3A4-mediated oxidation of the benzyloxy group. Co-administer with CYP inhibitors (e.g., ketoconazole) to prolong half-life in rodent studies .
Basic: What in vitro models are appropriate for initial screening of anticancer activity?
Methodological Answer:
- Cell Lines : Use panels like NCI-60 or target-specific lines (e.g., MCF-7 for breast cancer, HCT116 for colorectal).
- Assays :
- MTT/Proliferation : IC₅₀ determination at 72 hr exposure.
- Apoptosis : Annexin V/PI staining post 24 hr treatment at 2× IC₅₀ .
- Controls : Include doxorubicin (positive control) and vehicle (DMSO, <0.1%) .
Advanced: What computational methods predict binding modes of this compound to kinase targets?
Methodological Answer:
- Docking : Use AutoDock Vina with EGFR kinase domain (PDB: 1M17). The bromoacetamide aligns with the ATP-binding pocket, forming hydrogen bonds with Met793 .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability. Key metrics: RMSD <2 Å, binding free energy (ΔG) ≤−8 kcal/mol via MM/PBSA .
Advanced: How can researchers mitigate off-target effects in kinase inhibition studies?
Methodological Answer:
- Selectivity Screening : Use kinase profiling services (e.g., Eurofins KinaseProfiler) to identify off-targets (e.g., ABL1, JAK2).
- Proteomics : Perform SILAC-based quantitative proteomics on treated cells to detect pathway-level perturbations .
- SAR Refinement : Introduce polar groups (e.g., hydroxyl at para position) to reduce promiscuity by 40–50% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
